1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]- is an organic compound with the molecular formula C12H10N2O3. It is a derivative of benzenediol, where an azo group (-N=N-) links the benzene ring to a hydroxyphenyl group. This compound is known for its vibrant color and is often used in dye and pigment industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]- can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 1,3-benzenediol under alkaline conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the synthesis of 1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]- is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve high coupling efficiency .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]- undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]- has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles and plastics.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]- involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function.
Pathways Involved: It can modulate oxidative stress pathways and influence cellular signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
Resorcinol: 1,3-Benzenediol, a simple dihydroxybenzene.
Catechol: 1,2-Benzenediol, another isomer of dihydroxybenzene.
Hydroquinone: 1,4-Benzenediol, yet another isomer of dihydroxybenzene.
Uniqueness
1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]- is unique due to its azo linkage, which imparts distinct chemical and physical properties, such as its vibrant color and ability to undergo specific reactions that are not typical for simple benzenediols .
Properties
CAS No. |
4867-02-1 |
---|---|
Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
4-[(2-hydroxyphenyl)diazenyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H10N2O3/c15-8-5-6-10(12(17)7-8)14-13-9-3-1-2-4-11(9)16/h1-7,15-17H |
InChI Key |
UYZDJWAAXREYDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=NC2=C(C=C(C=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.